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molecular formula C7H9Cl2N3 B8729748 2,6-Dichloro-N-propylpyrimidin-4-amine CAS No. 72063-77-5

2,6-Dichloro-N-propylpyrimidin-4-amine

Cat. No. B8729748
M. Wt: 206.07 g/mol
InChI Key: IANUGQINIJIROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502187

Procedure details

A mixture of 2,4,6-trichloropyrimidine (I, 11 g) in THF (160 ml) is cooled to -70°. Diisopropylethylamine (11 ml) is added, followed by the addition of a mixture of n-propylamine (II, 4.9 ml) in THY (15 ml). The mixture is allowed to stand for 3 days at 20°-25° and then is concentrated. The residue is partitioned between ethyl acetate and aqueous potassium bicarbonate. The organic extract is washed with water and saline, then dried and concentrated to give a solid. The solid is chromatographed on silica gel (650 g) packed in ethyl acetate/hexane (10/90) and eluted with ethyl acetate/hexane (10→30/90→70). The appropriate fractions (14-18) are pooled and concentrated to give the tire compound, NMR (CDCl3) 6.29, 5.87, 3.21, 1.65 and 0.99δ.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.C(N([CH:16]([CH3:18])[CH3:17])CC)(C)C.Cl.C[NH2:21]>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([NH:21][CH2:18][CH2:16][CH3:17])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to -70°
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and aqueous potassium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water and saline
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid is chromatographed on silica gel (650 g)
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane (10→30/90→70)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the tire compound, NMR (CDCl3) 6.29, 5.87, 3.21, 1.65 and 0

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC1=NC(=CC(=N1)NCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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